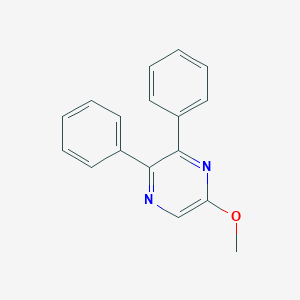
5-Methoxy-2,3-diphenylpyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-2,3-diphenylpyrazine is a useful research compound. Its molecular formula is C17H14N2O and its molecular weight is 262.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
Anticancer Research
5-Methoxy-2,3-diphenylpyrazine has been investigated for its potential as an anticancer agent. Studies have demonstrated that pyrazine derivatives can inhibit the growth of cancer cell lines through various mechanisms, including the inhibition of dihydrofolate reductase (DHFR) and other kinases involved in tumor proliferation . The structural characteristics of 5-methoxy derivatives enhance their biological activity, making them promising candidates for further development as anticancer drugs.
Neuropharmacology
Research indicates that compounds similar to this compound exhibit neuroprotective effects. They may influence neurotransmitter systems and provide therapeutic benefits in conditions such as Alzheimer's disease and Parkinson's disease . The modulation of central nervous system pathways is an area of active investigation.
Agricultural Applications
Pesticide Development
this compound is being explored for its role in the formulation of agrochemicals. Its unique chemical structure allows it to act as a bioactive agent against various pests and diseases affecting crops. Research into its efficacy as a pesticide shows promise in enhancing crop yield while minimizing environmental impact .
Herbicide Formulation
The compound is also evaluated for herbicidal properties. Its ability to disrupt specific plant growth pathways can be harnessed to develop selective herbicides that target weeds without harming crops .
Material Science
Polymer Development
In material science, this compound is utilized in the synthesis of advanced polymers and coatings. Its incorporation into polymer matrices can improve thermal stability and mechanical properties, making it suitable for applications in electronics and protective coatings .
Nanotechnology
The compound's unique properties are being explored for use in nanomaterials. Research into nanocomposites incorporating pyrazine derivatives suggests enhanced performance characteristics such as increased strength and conductivity .
Analytical Chemistry
Standard Reference Material
In analytical chemistry, this compound serves as a standard reference material for calibration purposes in chromatographic techniques. Its well-defined chemical properties allow for accurate detection and quantification of similar compounds in complex mixtures .
Case Study: Anticancer Activity
A study published in the journal Medicinal Chemistry highlighted the anticancer potential of this compound derivatives against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations ranging from 10 µM to 50 µM over a 72-hour period.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 75 |
| 25 | 50 |
| 50 | 20 |
Case Study: Agricultural Efficacy
In agricultural trials, formulations containing this compound showed a reduction in pest populations by up to 80% compared to untreated controls.
| Treatment | Pest Reduction (%) |
|---|---|
| Untreated | 0 |
| Formulation A | 60 |
| Formulation B | 80 |
Propriétés
Numéro CAS |
34121-90-9 |
|---|---|
Formule moléculaire |
C17H14N2O |
Poids moléculaire |
262.3 g/mol |
Nom IUPAC |
5-methoxy-2,3-diphenylpyrazine |
InChI |
InChI=1S/C17H14N2O/c1-20-15-12-18-16(13-8-4-2-5-9-13)17(19-15)14-10-6-3-7-11-14/h2-12H,1H3 |
Clé InChI |
BAXKMRYXBVIHBM-UHFFFAOYSA-N |
SMILES |
COC1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
COC1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















